molecular formula C18H13ClN4OS B2654375 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one CAS No. 946286-80-2

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B2654375
CAS No.: 946286-80-2
M. Wt: 368.84
InChI Key: ZNNVDXAYYYVBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme responsible for the rapid degradation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). Research into this compound and its analogs has demonstrated significant potential for the management of type 2 diabetes , as DPP-4 inhibition enhances endogenous incretin levels, leading to glucose-dependent stimulation of insulin secretion and suppression of glucagon release. Recent synthetic studies have focused on developing novel [1,2,4]triazolo[4,3-a]pyrimidin-7-one derivatives to explore structure-activity relationships and optimize inhibitory potency . This compound serves as a critical pharmacological tool for investigating the pathophysiology of diabetes and metabolic syndromes, enabling researchers to dissect the intricate role of the incretin system in glucose homeostasis. Its application extends to preclinical models where it is used to validate DPP-4 as a therapeutic target and to evaluate the downstream metabolic effects of sustained incretin action, providing a foundation for the development of new antidiabetic agents.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c19-14-9-5-4-8-13(14)11-25-18-22-21-17-20-16(24)10-15(23(17)18)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNVDXAYYYVBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazolopyrimidine core.

    Attachment of the Chlorophenylmethyl Group: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazolopyrimidine core.

    Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of this compound are primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit:

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. The specific substitution patterns in 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one enhance its efficacy against certain cancer types.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against a range of bacterial and fungal pathogens. This suggests that the compound could be explored for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated several triazolo-pyrimidine derivatives for their anticancer activity. The results indicated that certain modifications led to enhanced potency against breast cancer cell lines (e.g., MCF-7) .
  • Antimicrobial Studies : In a series of experiments detailed in Pharmaceutical Biology, researchers tested various triazolo derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanisms : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of related triazolo-pyrimidines. The study found that these compounds inhibited the production of pro-inflammatory cytokines in vitro, indicating their potential use in inflammatory diseases .

Chemical Structure and Mechanism of Action

The chemical structure of this compound includes a triazole ring fused with a pyrimidine moiety and a sulfanyl group that enhances its biological activity. The mechanism of action is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It might interact with various receptors (e.g., kinases) that play crucial roles in signaling pathways associated with cancer and inflammation.

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

SAR Trends :

  • Chlorine Position : 2-Chloro substitution (target) may provide better steric alignment with hydrophobic pockets vs. 3-chloro ().
  • Sulfanyl Linkers : The benzylthio group (target and ) enhances metabolic stability compared to hydroxyl or ester groups .

Biological Activity

The compound 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one (referred to as "the compound" hereafter) is a complex heterocyclic structure with potential biological activities that have garnered research interest. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H15ClN4SC_{17}H_{15}ClN_4S and a molecular weight of approximately 344.84 g/mol. Its structure features a triazolo-pyrimidine core with a sulfanyl group attached to a chlorophenyl moiety, which may influence its biological interactions.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cellular processes. For instance, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an antitumor agent.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various human tumor cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-70.045
HCT-1160.060
HepG20.090

These findings suggest that the compound could be developed further as a chemotherapeutic agent targeting specific cancers.

Antimicrobial Activity

Research has also explored the antimicrobial properties of the compound. In particular:

  • Bacterial Inhibition : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential use in treating bacterial infections .
Bacterial StrainActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)Reference
Acetylcholinesterase0.020
Urease0.015

These results highlight the potential therapeutic applications of the compound in neurodegenerative diseases and urological disorders.

Study on Antitumor Effects

A study conducted on the effects of the compound on human leukemia cells demonstrated significant growth inhibition. The results indicated that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar compounds derived from pyrimidine scaffolds. The results suggested that structural modifications significantly enhance enzyme binding affinity and selectivity, paving the way for rational drug design based on this scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.